
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is an organic compound with the molecular formula C9H18N4S. It belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring substituted with an amino group, a heptyl chain, and a mercapto group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The general reaction can be represented as follows: [ \text{2 SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} ] This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .
Industrial Production Methods: Industrial production of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-5-heptyl-3-mercapto-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys
Mecanismo De Acción
The mechanism of action of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The amino and mercapto groups allow it to form strong bonds with metal surfaces, making it an effective corrosion inhibitor. Additionally, its triazole ring can interact with biological molecules, potentially inhibiting enzyme activity and exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Known for its use in detecting aldehydes.
3-Amino-5-mercapto-1,2,4-triazole: Recognized for its corrosion inhibition properties.
Uniqueness: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole stands out due to its heptyl chain, which enhances its hydrophobicity and adsorption properties on metal surfaces, making it a superior corrosion inhibitor compared to its analogs .
Propiedades
Número CAS |
56240-89-2 |
|---|---|
Fórmula molecular |
C9H18N4S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
4-amino-3-heptyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-11-12-9(14)13(8)10/h2-7,10H2,1H3,(H,12,14) |
Clave InChI |
GRJSUUQGUUSSON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NNC(=S)N1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


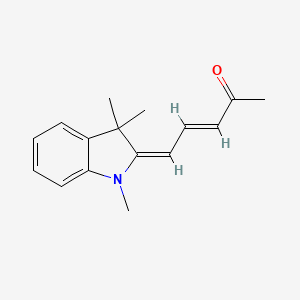
![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
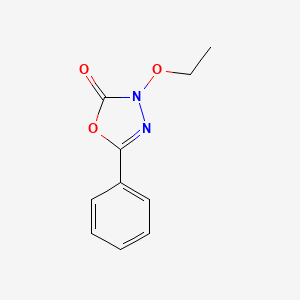
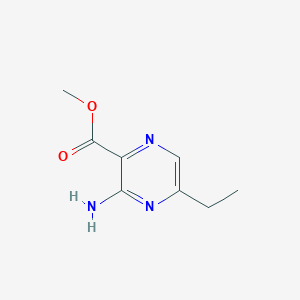
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
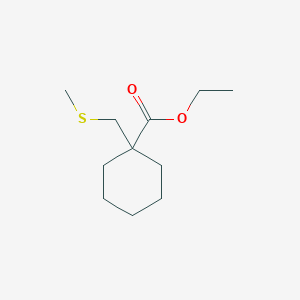

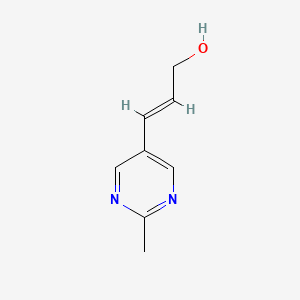
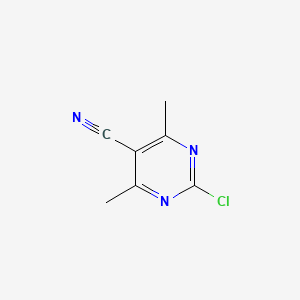
![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
